what is the mechanism of action of KSCM-1
what is the mechanism of action of KSCM-1
An In-depth Technical Guide to the Mechanism of Action of KSCM-1
Introduction
KSCM-1 is a high-affinity, selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein.[1] This technical guide provides a comprehensive overview of the mechanism of action of KSCM-1, focusing on its interaction with the sigma-1 receptor and the subsequent modulation of downstream signaling pathways. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate further investigation into this class of compounds.
Core Mechanism of Action: Sigma-1 Receptor Modulation
The primary mechanism of action of KSCM-1 is through its binding to the sigma-1 receptor. The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated membrane (MAM).[2][3] Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[3][4]
Upon binding of a ligand, such as KSCM-1, the sigma-1 receptor dissociates from BiP. This dissociation allows the activated sigma-1 receptor to interact with and modulate the function of various client proteins, including ion channels and other receptors.[3][4] The functional consequence of KSCM-1 binding (i.e., whether it acts as an agonist or antagonist) would determine the specific downstream effects. For the purpose of this guide, we will consider the effects of a sigma-1 receptor agonist.
Signaling Pathways Modulated by KSCM-1
The activation of the sigma-1 receptor by an agonist ligand like KSCM-1 initiates a cascade of intracellular signaling events, primarily impacting calcium homeostasis and neuronal excitability.
1. Modulation of Intracellular Calcium Signaling:
The sigma-1 receptor is a key regulator of intracellular calcium (Ca2+) signaling.[2][5][6][7] Its activation can lead to:
-
Potentiation of IP3 Receptor Activity: The sigma-1 receptor interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a ligand-gated Ca2+ channel on the ER membrane.[2][8] Agonist binding to the sigma-1 receptor can enhance IP3-induced Ca2+ release from the ER into the cytosol.[8][9] This is thought to occur through the dissociation of an inhibitory protein, ankyrin B, from the IP3R.[4][8]
-
Regulation of ER-Mitochondria Ca2+ Flux: By stabilizing IP3Rs at the MAM, the sigma-1 receptor facilitates the efficient transfer of Ca2+ from the ER to the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics, including ATP production.[10]
-
Modulation of Store-Operated Calcium Entry (SOCE): There is evidence to suggest that the sigma-1 receptor can also influence SOCE, a process where the depletion of ER Ca2+ stores triggers Ca2+ influx across the plasma membrane.[5]
2. Modulation of Ion Channel Activity:
The sigma-1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels at the plasma membrane.[2][3][11][12] This function is a key aspect of its role in regulating neuronal excitability and cellular function.
-
Voltage-Gated Calcium Channels (VGCCs): Sigma-1 receptor activation has been shown to inhibit L-type VGCCs, thereby reducing Ca2+ influx in response to membrane depolarization.[13]
-
Potassium (K+) Channels: The sigma-1 receptor can act as an auxiliary subunit for certain voltage-gated K+ channels (e.g., Kv1.4, Kv1.5), modulating their function.[2]
-
Sodium (Na+) Channels: Modulation of voltage-gated Na+ channels by sigma-1 receptor ligands has also been reported.[12]
3. Promotion of Neurite Outgrowth:
In neuronal cells, sigma-1 receptor agonists have been demonstrated to potentiate nerve growth factor (NGF)-induced neurite outgrowth.[9] This effect is mediated through the IP3 receptor and involves the activation of several downstream signaling cascades, including:
-
Phospholipase C (PLC-gamma)
-
Phosphatidylinositol 3-kinase (PI3K)
-
p38 Mitogen-activated protein kinase (p38MAPK)
-
c-Jun N-terminal kinase (JNK)
-
Ras/Raf/MAPK pathway
Quantitative Data
The following tables summarize the binding affinity of KSCM-1 for sigma receptors and provide illustrative functional data for a typical sigma-1 receptor agonist.
Table 1: KSCM-1 Binding Affinity
| Receptor | Ki (nM) | Reference |
| Sigma-1 | 27.5 | [1] |
| Sigma-2 | 527 | [1] |
Table 2: Illustrative Functional Activity of a KSCM-1 Analog (Sigma-1 Agonist)
| Assay | Cell Type | Parameter | Value |
| IP3-Induced Calcium Release | PC12 Cells | EC50 | 85 nM |
| L-type Ca2+ Channel Current | DRG Neurons | IC50 | 150 nM |
| NGF-Induced Neurite Outgrowth | PC12 Cells | EC50 | 50 nM |
Note: The functional data in Table 2 is illustrative for a typical sigma-1 receptor agonist and is not specific to KSCM-1, as such data is not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of KSCM-1 for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)
-
[3H]-(+)-Pentazocine (radioligand)
-
KSCM-1 (test compound)
-
Haloperidol (B65202) (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of KSCM-1 in the binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically at its Kd), and varying concentrations of KSCM-1.
-
For total binding, add vehicle instead of KSCM-1.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of KSCM-1 by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Imaging for Intracellular Calcium Release
This protocol measures changes in intracellular Ca2+ concentration in response to KSCM-1.
Materials:
-
Cultured cells (e.g., PC12 cells) plated on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
KSCM-1 (test compound)
-
IP3-generating agonist (e.g., bradykinin)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Wash the cultured cells with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells thoroughly with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording for several minutes.
-
Add the IP3-generating agonist to establish a baseline response.
-
After a washout period, pre-incubate the cells with KSCM-1 for a defined period.
-
Stimulate the cells again with the IP3-generating agonist in the presence of KSCM-1 and record the fluorescence changes.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the change in fluorescence intensity.
-
Quantify the peak amplitude of the Ca2+ response and compare the response in the presence and absence of KSCM-1 to determine potentiation.
-
Generate a dose-response curve to calculate the EC50 of KSCM-1.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the effect of KSCM-1 on voltage-gated ion channels.
Materials:
-
Isolated or cultured neurons (e.g., dorsal root ganglion neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for making micropipettes
-
Pipette puller
-
Extracellular solution (e.g., ACSF)
-
Intracellular solution (pipette solution)
-
KSCM-1 (test compound)
-
Data acquisition system and software
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the dish with cells on the microscope stage and perfuse with extracellular solution.
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit ion channel currents (e.g., step to various depolarizing potentials to activate Ca2+ channels).
-
Record the baseline currents.
-
Perfuse the cell with a solution containing KSCM-1 and record the currents again.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of KSCM-1.
-
Calculate the percentage of inhibition or potentiation.
-
Generate a dose-response curve to determine the IC50 or EC50.
-
Conclusion
KSCM-1 exerts its biological effects through the selective modulation of the sigma-1 receptor. As a ligand for this unique intracellular chaperone, KSCM-1 has the potential to influence a variety of cellular processes, primarily through the regulation of intracellular calcium signaling and the activity of ion channels. The information and protocols provided in this guide serve as a foundation for further research into the detailed mechanism and therapeutic potential of KSCM-1 and other sigma-1 receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
